
6-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
6-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the direct fluorination of quinoline using electrophilic fluorinating agents such as Selectfluor. The resulting fluorinated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis for commercial purposes .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Development
6-Fluoroquinoline-8-sulfonyl chloride serves as a key building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. These antibiotics are effective against a range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties, with some displaying improved efficacy compared to traditional antibiotics like ciprofloxacin. For instance, modifications to the basic structure can lead to compounds with minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus .
Biochemical Research
In biochemical applications, this compound is utilized in the design of enzyme inhibitors. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites in proteins, allowing for selective targeting of enzymes involved in disease processes.
- Enzyme Inhibition : Research indicates that this compound can stabilize enzyme-DNA complexes, leading to effective inhibition of DNA synthesis in bacteria . This property is exploited in developing new therapeutics aimed at overcoming antibiotic resistance.
Industrial Applications
Beyond its pharmaceutical uses, this compound finds applications in the production of agrochemicals and materials science.
- Agrochemicals : Its derivatives are explored for potential use as herbicides and fungicides due to their biological activity against various pathogens .
- Material Science : The compound is also investigated for its role in synthesizing liquid crystals and dyes, particularly in the development of advanced electronic materials .
Comparative Analysis with Related Compounds
The structural variations of quinoline derivatives significantly influence their biological activity. Below is a comparative table highlighting some notable analogs of this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 5 | Different reactivity profile compared to 6-positioned fluorine |
8-Fluoroquinoline-5-sulfonyl chloride | Fluorine at position 8 | Alters biological activity significantly due to substitution pattern |
6-Methoxyquinoline-8-sulfonyl chloride | Methoxy group at position 6 | Offers different solubility and reactivity characteristics |
7-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 7 | Unique application potential in liquid crystal production |
Quinoline-8-sulfonyl chloride | Lacks fluorine | Less reactive but useful in simpler synthetic routes |
This table illustrates how minor changes in structure can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Recent studies have documented various synthetic strategies involving this compound that enhance its pharmacological profiles:
- Synthesis of Antibacterial Derivatives : A study demonstrated that modifying the sulfonyl group led to compounds with enhanced antibacterial activity against resistant strains like MRSA .
- Biological Activity Profiling : Comprehensive investigations into the structure-activity relationship (SAR) have indicated that specific substitutions can dramatically improve the efficacy of these compounds against Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 6-Fluoroquinoline-8-sulfonyl chloride is primarily based on its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 5-Fluoroquinoline-8-sulfonyl chloride
- 8-Fluoroquinoline-5-sulfonyl chloride
- 6-Methoxyquinoline-8-sulfonyl chloride
Comparison: 6-Fluoroquinoline-8-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the fluorine atom at the 6-position enhances its ability to interact with biological targets, making it a more potent inhibitor in certain biochemical applications .
Biological Activity
6-Fluoroquinoline-8-sulfonyl chloride (CAS Number: 1016515-89-1) is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and comparative efficacy against various pathogens.
The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity enables it to act as an enzyme inhibitor, disrupting various biochemical pathways. The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus exhibiting antibacterial properties similar to other fluoroquinolones .
Biological Activity Overview
The compound's biological activities include:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Demonstrated antiproliferative effects on various cancer cell lines.
- Enzyme Inhibition : Acts as a potent inhibitor of specific enzymes involved in metabolic processes.
Antibacterial Efficacy
A study evaluating the antibacterial properties of this compound found significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an effective antibacterial agent .
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drug |
---|---|---|
Staphylococcus aureus | 0.0625 | Standard: 0.125 |
Pseudomonas aeruginosa | 0.125 | Standard: 0.250 |
Klebsiella pneumoniae | 0.125 | Standard: 0.200 |
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate cancer cells. The compound induced apoptosis and cell cycle arrest at therapeutic concentrations, suggesting its potential role as an anticancer agent .
Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer (PC-3) | 10 | Induction of apoptosis |
Bladder Cancer (T24) | 15 | Cell cycle arrest |
Comparative Analysis with Similar Compounds
Compared to other quinoline derivatives, such as ciprofloxacin and other fluoroquinolones, this compound displays enhanced reactivity due to the positioning of the fluorine atom at the 6-position. This structural feature contributes to its unique biological profile and makes it a valuable candidate for further drug development .
Properties
IUPAC Name |
6-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCFXPRLZWBPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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